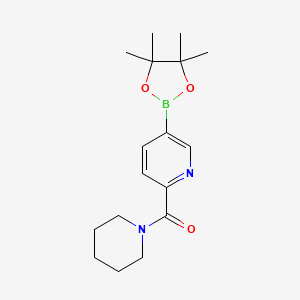

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone: is a complex organic compound featuring a piperidine ring, a pyridine ring, and a dioxaborolane group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in the synthesis of various pharmaceuticals and chemical intermediates .

Mode of Action

It’s worth noting that compounds containing boronic acid or its derivatives (like this one does) are often used in suzuki-miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, a key step in the synthesis of many organic compounds .

Biochemical Pathways

The compound could potentially be involved in various biochemical reactions due to the presence of the boronic acid pinacol ester group .

Result of Action

The compound’s potential role in the synthesis of various pharmaceuticals suggests it may have diverse effects depending on the specific context of its use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone typically involves multiple steps:

Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions starting from simple precursors like 2-bromopyridine.

Introduction of the Dioxaborolane Group: The dioxaborolane group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridine.

Attachment of the Piperidine Ring: The piperidine ring is attached through nucleophilic substitution reactions, often using piperidine or its derivatives under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Suzuki-Miyaura Coupling: Utilizing palladium catalysts and boronic acid derivatives to ensure high yield and purity.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and scalability.

Purification Techniques: Using crystallization, distillation, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.

Substitution: The compound is prone to nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

Oxidation Products: N-oxides of the piperidine ring.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Various alkylated or acylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry

Catalysis: Used as a ligand in transition metal-catalyzed reactions.

Organic Synthesis: Serves as a building block for more complex molecules.

Biology

Bioconjugation: Utilized in the synthesis of bioconjugates for labeling and imaging studies.

Medicine

Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Material Science: Employed in the development of novel materials with specific electronic properties.

Comparison with Similar Compounds

Similar Compounds

- Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

- Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)methanone

Uniqueness

Compared to similar compounds, Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone offers a unique combination of structural features that enhance its reactivity and binding properties. The presence of both a pyridine and a piperidine ring, along with the dioxaborolane group, provides a versatile scaffold for various chemical transformations and biological interactions.

This compound’s unique structure and reactivity make it a valuable tool in both research and industrial applications, highlighting its importance in the field of organic chemistry.

Biological Activity

Piperidin-1-yl(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

It has a molecular weight of approximately 288.2 g/mol. The presence of the piperidine ring and the dioxaborolane moiety suggests potential interactions with various biological targets.

The biological activity of this compound primarily involves its interaction with specific kinases and enzymes. Research indicates that compounds with similar structures exhibit inhibitory effects on critical pathways:

- Glycogen Synthase Kinase 3 Beta (GSK-3β) : This kinase plays a crucial role in various cellular processes including metabolism and cell cycle regulation. Studies have shown that modifications to the piperidine structure can enhance GSK-3β inhibitory activity.

- Inhibitor of Nuclear Factor Kappa B Kinase Beta (IKK-β) : The compound may also exhibit inhibitory effects on IKK-β, which is involved in inflammatory responses and cell survival pathways.

- Rho-associated Protein Kinase 1 (ROCK-1) : Inhibition of ROCK-1 has implications in cardiovascular diseases and cancer progression.

Biological Activity Data

The following table summarizes key findings regarding the biological activity of this compound compared to related compounds:

| Compound | Target Kinase | IC50 (nM) | Cell Line Tested | Cytotoxicity (IC50) |

|---|---|---|---|---|

| Compound A | GSK-3β | 50 | HT22 | >1000 |

| Compound B | IKK-β | 75 | BV2 | 500 |

| Piperidin Compound | GSK-3β | 40 | HT22 | >1000 |

| Piperidin Compound | ROCK-1 | 60 | BV2 | >1000 |

Case Studies

Several studies have investigated the pharmacological properties of similar compounds:

- Inhibition Studies : A study published in MDPI demonstrated that piperidine derivatives showed promising inhibition against GSK-3β with IC50 values ranging from 10 to 1314 nM depending on structural modifications . The study highlighted that smaller substituents on the piperidine ring often enhanced inhibitory potency.

- Cytotoxicity Assessment : In experiments assessing cytotoxicity in neuronal cell lines (HT22), certain derivatives exhibited no significant decrease in cell viability at concentrations up to 10 µM . This indicates a favorable safety profile for further development.

- Therapeutic Potential : The compound's ability to inhibit kinases associated with neurodegenerative diseases suggests potential applications in treating conditions like Alzheimer's disease .

Properties

IUPAC Name |

piperidin-1-yl-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BN2O3/c1-16(2)17(3,4)23-18(22-16)13-8-9-14(19-12-13)15(21)20-10-6-5-7-11-20/h8-9,12H,5-7,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMILBGDIDKDKS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)C(=O)N3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.